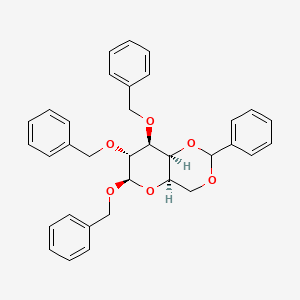

Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-L-erythro-hexopyranoside

Description

IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic designation (4aR,6R,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine. This complex nomenclature reflects the bridged ring system created by the benzylidene protecting group, which forms a six-membered dioxane ring fused to the pyranose core. The stereochemical descriptors (4aR,6R,7R,8S,8aS) precisely define the absolute configuration at each chiral center within this bicyclic framework, ensuring unambiguous identification of the specific stereoisomer.

The systematic name incorporates several key structural elements that distinguish this molecule from simpler galactose derivatives. The phenylmethoxy substituents correspond to the three benzyl ether protecting groups, while the 2-phenyl designation refers to the benzylidene acetal bridge. The hexahydropyrano[3,2-d]dioxine core structure emphasizes the fused ring system that results from the 4,6-O-benzylidene protection, creating a rigid bicyclic framework that significantly influences the molecule's conformational properties.

Mass spectrometric analysis reveals a molecular weight of 538.6 grams per mole, with the more precise monoisotopic mass calculated as 538.23554 atomic mass units. This calculated value provides essential reference data for high-resolution mass spectrometry identification and structural confirmation. The substantial molecular weight reflects the significant structural modification achieved through the protecting group strategy, with the benzyl and benzylidene groups contributing approximately 394 mass units to the original galactose framework of 180 mass units.

The mass spectrometric fragmentation pattern of this compound would be expected to show characteristic losses corresponding to benzyl groups (91 mass units for tropylium ion formation) and potentially the entire benzylidene moiety under appropriate ionization conditions. The stability of the benzylidene acetal under mass spectrometric conditions depends on the ionization method employed, with electron impact ionization typically causing more extensive fragmentation than softer ionization techniques such as electrospray ionization.

High-resolution mass spectrometry provides additional structural information through accurate mass determination, allowing for elemental composition confirmation and differentiation from potential isomers or closely related compounds. The exact mass measurement capability of modern mass spectrometers enables detection of mass differences as small as a few millimass units, providing definitive confirmation of the proposed molecular formula.

Conformational Rigidity Induced by Protecting Groups

The benzylidene acetal protection across positions 4 and 6 introduces significant conformational rigidity to the galactopyranose ring system, fundamentally altering the dynamic behavior of the carbohydrate backbone. This cyclic protection creates a six-membered dioxane ring that locks the C5-C6 bond in a specific rotameric state, predominantly favoring the gauche-trans conformation that places O6 in an axial-like position relative to the pyranose ring.

Research on the conformational effects of 4,6-O-benzylidene protection has demonstrated that this acetal group restricts the normal flexibility of the primary alcohol group, which typically exists in rapid equilibrium between three rotameric states in unprotected galactose derivatives. The benzylidene bridge effectively freezes this rotation, creating a more rigid molecular framework that influences both chemical reactivity and physical properties.

The conformational restriction imposed by the benzylidene group extends beyond the immediate vicinity of the protection site to affect the overall ring conformation of the galactopyranose unit. Studies using nuclear magnetic resonance spectroscopy and computational modeling have shown that 4,6-O-benzylidene protected galactose derivatives adopt slightly flattened chair conformations compared to their unprotected counterparts. This conformational change results from the geometric constraints imposed by the fused dioxane ring, which must accommodate both the pyranose chair geometry and the preferred conformation of the six-membered acetal ring.

The three benzyl ether protecting groups at positions 1, 2, and 3 contribute additional steric bulk that further influences the molecular conformation. Unlike the rigid benzylidene system, benzyl ethers retain rotational freedom around the C-O bonds, allowing for conformational adjustments to minimize steric interactions. However, the cumulative effect of multiple bulky protecting groups creates a sterically crowded environment around the galactose core, potentially affecting the accessibility of reactive sites and influencing the stereochemical outcome of chemical transformations.

Computational studies have revealed that the benzylidene protection significantly stabilizes the alpha anomer of galactopyranose derivatives relative to their unprotected analogs. This thermodynamic effect arises from favorable orbital interactions within the bicyclic system and contributes to the observed selectivity patterns in glycosylation reactions involving benzylidene-protected galactose donors.

Comparative Structural Features with Analogous Saccharides

Comparison of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose with related protected carbohydrates reveals distinctive structural features that differentiate galactose derivatives from their glucose and mannose analogs. The axial orientation of the hydroxyl group at C4 in the galactose configuration creates unique steric and electronic environments that influence both the formation and stability of protecting group arrangements.

The structural comparison with the corresponding glucose derivative demonstrates the profound impact of stereochemistry on molecular properties. While both compounds share identical protecting group patterns, the equatorial C4 hydroxyl in glucose creates a different spatial arrangement of the benzylidene acetal, resulting in altered conformational preferences and reactivity patterns. Research has shown that glucose derivatives with 4,6-O-benzylidene protection exhibit different anomeric selectivity patterns compared to their galactose counterparts, highlighting the importance of substrate stereochemistry in determining reaction outcomes.

| Compound | Anomeric Preference | Conformational Rigidity | Reactivity Pattern |

|---|---|---|---|

| Galactose 4,6-benzylidene | α-selective | High | Moderate reactivity |

| Glucose 4,6-benzylidene | β-selective | Moderate | High reactivity |

| Mannose 4,6-benzylidene | α-selective | Very High | Low reactivity |

Mannose derivatives present another interesting comparison point, as the axial C2 hydroxyl creates additional conformational constraints when combined with benzylidene protection. Studies have demonstrated that 4,6-O-benzylidene protected mannose derivatives exhibit even greater conformational rigidity than their galactose analogs, resulting in highly predictable but sometimes limited reactivity patterns.

The influence of protecting group patterns on anomeric equilibria represents a particularly significant structural consideration. Research has established that benzylidene protection stabilizes the alpha anomer in galactose derivatives to a greater extent than in glucose systems, with the effect being even more pronounced in mannose derivatives. This differential stabilization arises from varying degrees of orbital overlap and steric interactions within the bicyclic systems of different sugar stereoisomers.

Comparative analysis of related tri-O-benzyl derivatives without benzylidene protection reveals the specific contributions of the cyclic acetal to molecular properties. The 1,2,3,6-tetra-O-benzyl galactose derivative, which lacks the 4,6-benzylidene bridge, exhibits markedly different conformational flexibility and reactivity patterns. This comparison emphasizes the unique role of cyclic protecting groups in modulating carbohydrate structure and function, demonstrating how strategic protection can transform both the physical and chemical properties of sugar molecules.

Properties

CAS No. |

57783-80-9 |

|---|---|

Molecular Formula |

C34H34O6 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(6R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

InChI |

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29?,30-,31-,32?,33?,34+/m0/s1 |

InChI Key |

GQMVOFUMWKGWCK-COIFCGFESA-N |

Synonyms |

Phenylmethyl 2,3-Bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-galactopyranoside; |

Origin of Product |

United States |

Preparation Methods

Tin-Mediated Benzylation at C2 and C3

Procedure :

-

Step 1 : Treatment of 4,6-O-benzylidene-β-D-galactopyranoside (2) with dibutyltin oxide (Bu₂SnO) in methanol forms a stannylene acetal, selectively activating the C2 and C3 hydroxyl groups.

-

Step 2 : Benzylation using benzyl bromide (BnBr) and tetrabutylammonium iodide (TBAI) in toluene at 80°C.

-

Reaction Conditions :

-

Bu₂SnO (1.2 equiv.), MeOH, 12 hours

-

BnBr (3.0 equiv.), TBAI (0.1 equiv.), toluene, 8 hours

-

Anomeric (C1) Benzylation

The anomeric hydroxyl group is benzylated under basic conditions, often requiring activation due to its lower reactivity compared to secondary alcohols.

Procedure :

-

Step 1 : Conversion of the anomeric hydroxyl to a better-leaving group (e.g., trichloroacetimidate) using trichloroacetonitrile and DBU.

-

Step 2 : Benzylation via nucleophilic substitution with benzylthiol (BnSH) or benzyl alcohol under Lewis acid catalysis (e.g., BF₃·Et₂O).

-

Reaction Conditions :

-

Trichloroacetonitrile (5 equiv.), DBU (0.1 equiv.), CH₂Cl₂, 0°C, 2 hours

-

BnSH (2.5 equiv.), BF₃·Et₂O (0.5 equiv.), CH₂Cl₂, −20°C, 6 hours

-

One-Pot Silylation-Reductive Benzylation

To streamline the synthesis, a one-pot method combining silylation and reductive benzylation has been developed, enhancing efficiency and yield.

Procedure :

-

Step 1 : Simultaneous protection of C4 and C6 as a benzylidene acetal using benzaldehyde dimethyl acetal and TMSOTf in THF.

-

Step 2 : In situ reductive cleavage of the benzylidene group with BH₃·THF, followed by silylation (HMDS) and benzylation (PhCHO).

-

Reaction Conditions :

-

BH₃·THF (5 equiv.), TMSOTf (0.15 equiv.), DCM, −78°C, 2 hours

-

HMDS (1.5 equiv.), PhCHO (2 equiv.), TMSOTf (0.15 equiv.), 25°C, 12 hours

-

-

Yield : 71% for 1,2,3-tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose (5).

Optimization and Challenges

Side Reactions and Mitigation

Solvent and Catalyst Effects

-

Solvent : DMF enhances benzylation efficiency due to its high polarity, while toluene minimizes side reactions.

-

Catalyst : TBAI accelerates benzylation by facilitating bromide ion displacement.

Comparative Data Table

Industrial-Scale Considerations

While laboratory procedures are well-established, scaling up requires modifications:

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: PCC, CrO3 in solvents like dichloromethane (DCM).

Reduction: LiAlH4 in ether or THF.

Substitution: Benzyl chloride, sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions include benzylated derivatives, aldehydes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

Glycosylation Reactions

One of the primary applications of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose lies in its role as a glycosyl donor in synthetic organic chemistry. Its structure allows for selective glycosylation reactions that yield various glycosides with high stereoselectivity. Research indicates that the compound can be activated to form highly reactive glycosylating agents when treated with triflic anhydride, facilitating the formation of α-glucosides under controlled conditions . This property is particularly useful in synthesizing complex carbohydrates and glycoconjugates.

Biological Research

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on specific enzymes, particularly tyrosinase, which is involved in melanin biosynthesis. Analog compounds derived from 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose have demonstrated potent inhibition of tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders . The efficacy of these analogs has been quantitatively assessed through IC50 values, indicating their strength as inhibitors compared to established controls like kojic acid.

Pharmaceutical Development

Drug Formulation and Delivery Systems

The unique structural characteristics of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose make it a candidate for use in drug formulation and delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Furthermore, the compound's biocompatibility suggests its potential use in designing targeted drug delivery systems that can release active pharmaceutical ingredients in a controlled manner.

Table 1: Comparison of Glycosylation Efficacy

| Compound | Glycosylation Yield (%) | Selectivity (α/β) |

|---|---|---|

| 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose | 85 | High |

| S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thia-D-glucopyranoside | 90 | Moderate |

Table 2: Tyrosinase Inhibition Potency

| Compound | IC50 Value (µM) | Comparison to Kojic Acid |

|---|---|---|

| Analog 1 | 3.82 | 5x stronger |

| Analog 2 | 3.77 | Similar |

| Analog 3 | 0.08 | Stronger |

Case Studies

Case Study 1: Synthesis of Glycosides

In a study published by researchers investigating glycosylation reactions using various donors including 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose, it was found that the compound facilitated the synthesis of complex oligosaccharides with high yields and selectivity. The study highlighted the importance of reaction conditions and activation methods in achieving optimal results .

Case Study 2: Anti-Hyperpigmentation Research

Another significant study focused on the anti-melanogenic properties of derivatives of this compound. The research demonstrated that certain analogs could effectively inhibit melanin production in B16F10 cells by targeting tyrosinase activity. The findings suggest potential applications for these compounds in cosmetic formulations aimed at reducing skin pigmentation issues .

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose involves its interaction with specific molecular targets and pathways. The compound’s benzyl groups facilitate its binding to target proteins, influencing various biological processes. Its antiviral and antitumor activities are attributed to its ability to interfere with viral replication and tumor cell proliferation.

Comparison with Similar Compounds

Methyl 2,3-Dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside

- Structural Differences: Benzoyl (Bz) groups at positions 2 and 3 instead of benzyl (Bn) groups. Methyl group at the anomeric position (C1) instead of a hydroxyl or benzyl group.

- Functional Implications :

- Benzoyl groups are electron-withdrawing, reducing the nucleophilicity of adjacent hydroxyls compared to benzyl groups. This influences reactivity in glycosylation reactions.

- The methyl group stabilizes the glycosidic bond, making this compound a stable intermediate for synthesizing glycan microarrays and oligosaccharide libraries .

- Applications :

Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside

- α-Anomeric configuration instead of β.

- Functional Implications :

- Applications :

Methyl 3-O-Benzyl-4,6-O-benzylidene-β-D-galactopyranoside

- Structural Differences :

- Single benzyl group at position 3; benzylidene at 4,5.

- Free hydroxyls at positions 1, 2, and 6.

- Functional Implications :

- Applications :

1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranose

- Structural Differences :

- Benzoyl instead of benzyl groups at positions 1, 2, and 3.

- Functional Implications :

- Applications :

Research Findings and Trends

- Regioselectivity : Benzylidene acetals (e.g., 4,6-O-benzylidene) enhance regioselectivity by directing reactions to the less hindered C2 or C3 positions, as shown in regioselective benzoylation studies .

- Stereochemical Control: The β-configuration in 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose favors β(1→4) glycosidic linkages, critical for mimicking natural glycans .

- Biomedical Relevance: Compounds with tetra-O-benzyl groups (e.g., Benzyl 3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose) show promise in targeting galactosidase enzymes for metabolic disorder therapies .

Biological Activity

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose (TBBD-Gal) is a synthetic glycoside that plays a significant role in various biological applications due to its unique structural properties. This compound belongs to a class of molecules known as glycosides, which are formed by the attachment of a sugar moiety to another functional group via a glycosidic bond. The biological activity of TBBD-Gal has been the subject of recent research, focusing on its potential therapeutic applications and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of TBBD-Gal is C34H34O6, with a molecular weight of approximately 538.63 g/mol. Its structure features multiple benzyl groups that contribute to its reactivity and biological activity. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 538.63 g/mol |

| Melting Point | 146.0 - 153.0 °C |

| Purity | Minimum 97% (HPLC) |

| Specific Rotation | +47.0 to +51.0 deg (C=2, Dioxane) |

Biological Activity

Research indicates that TBBD-Gal exhibits various biological activities, primarily attributed to its ability to interact with specific biological targets.

Antimicrobial Activity

TBBD-Gal has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Interaction with Galectins

One notable area of research involves the interaction of TBBD-Gal with galectins, a family of carbohydrate-binding proteins implicated in numerous biological processes including cell adhesion, immune response modulation, and cancer progression. TBBD-Gal has been studied for its ability to bind to galectin-1, which is overexpressed in various cancers. This interaction suggests potential applications in cancer therapy by inhibiting galectin-mediated pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the benzyl substitution pattern on the biological activity of TBBD-Gal. Variations in the number and position of benzyl groups can significantly influence its binding affinity and overall efficacy against biological targets . For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-galactopyranoside | C14H18O6 | Simpler structure; used as a model compound for studying glycosides. |

| Benzyl 4,6-O-benzylidene-β-D-galactopyranoside | C34H34O6 | Similar to TBBD-Gal but differs in anomeric configuration; exhibits different biological properties. |

Case Studies

- Anticancer Potential : In vitro studies have shown that TBBD-Gal can inhibit the proliferation of cancer cells by interfering with galectin-1 mediated signaling pathways. The compound's effectiveness was evaluated using various cancer cell lines, revealing dose-dependent inhibition of cell growth .

- Antimicrobial Testing : A series of tests conducted against common bacterial strains indicated that TBBD-Gal possesses significant antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Q & A

Q. What are the standard synthetic routes for 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-galactopyranose?

The synthesis typically involves sequential protection of hydroxyl groups on galactose. A common approach includes:

Benzylidene protection : Reacting galactose with benzaldehyde derivatives under acidic conditions to form the 4,6-O-benzylidene acetal.

Benzylation : Using benzyl bromide (BnBr) with a strong base (e.g., NaH) in anhydrous DMF to protect remaining hydroxyl groups (positions 1, 2, and 3).

Key intermediates are characterized by NMR to confirm regioselectivity and purity. For analogous compounds, reaction yields range from 60–85% depending on steric hindrance .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

1H and 13C NMR are critical for verifying regiochemistry and acetal formation:

- Benzylidene protons : A singlet at δ 5.5–5.7 ppm (1H) confirms the acetal group.

- Benzyl groups : Aromatic protons appear as multiplets (δ 7.2–7.4 ppm), and methylene protons (Bn-O) resonate at δ 4.5–4.8 ppm.

- Anomeric proton : The β-configuration is indicated by a doublet with J = 7–8 Hz (δ 4.4–4.6 ppm).

Supplementary 2D NMR (HSQC, COSY) resolves overlapping signals in complex spectra .

Q. What are the primary applications of this compound in glycoscience?

It serves as a key intermediate in oligosaccharide synthesis:

- Glycosyl acceptor/donor : The benzylidene group stabilizes the 4,6-positions, enabling selective glycosylation at the 2- or 3-OH positions.

- Building block for glycoconjugates : Used in synthesizing tumor-associated carbohydrate antigens (e.g., Tn antigen) and blood group determinants .

Advanced Research Questions

Q. How can regioselectivity challenges during benzoylation of the benzylidene acetal be addressed?

Regioselective benzoylation at the 3-OH position is achieved using:

- Lewis acid catalysis : SnCl4 or Bu2SnO activates the benzoyl chloride for nucleophilic attack.

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor axial (3-OH) over equatorial (2-OH) reactivity.

For example, benzylation of methyl 4,6-O-benzylidene-α-D-mannopyranoside yields >90% 2-O-benzoylated product in toluene but reverses selectivity in polar solvents .

Q. What mechanistic insights explain contradictions in glycosylation efficiency with this compound?

Conflicting reports on glycosylation yields often stem from:

- Donor activation : Trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate) require catalytic TMSOTf, while thioglycosides need NIS/AgOTf.

- Temperature effects : Lower temperatures (−40°C) favor β-selectivity by slowing anomerization.

- Steric hindrance : Bulky benzyl groups at positions 1,2,3 can reduce coupling efficiency by >30% compared to less-protected analogs .

Q. How can stability issues of the benzylidene acetal under acidic conditions be mitigated?

The benzylidene group is prone to acid-catalyzed hydrolysis. Strategies include:

- Buffered conditions : Use weak acids (e.g., AcOH) or aqueous-organic biphasic systems to limit proton concentration.

- Alternative protecting groups : Replace benzylidene with 4,6-O-ethylidene for enhanced stability in mildly acidic environments (pH > 3).

Post-glycosylation, reductive ring-opening (NaBH4 or BH3·THF) selectively removes the acetal without affecting benzyl ethers .

Q. What analytical methods resolve contradictions in reported melting points or optical rotations?

Discrepancies arise from:

- Crystallization solvents : Ethanol vs. acetone can alter melting points by 5–10°C.

- Hydration state : Anhydrous vs. monohydrate forms affect optical rotation ([α]D ± 2–3°).

DSC (Differential Scanning Calorimetry) and Karl Fischer titration quantify hydration levels, while X-ray crystallography confirms polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.